D-Alanine-3-13C is classified as a stable isotope-labeled amino acid. It is derived from natural D-Alanine, which is an essential amino acid involved in protein synthesis and various metabolic processes. The labeling with carbon-13 allows for specific applications in research that require tracking or studying metabolic pathways. The compound can be sourced from specialized chemical suppliers such as Sigma-Aldrich and Cambridge Isotope Laboratories, which provide high-purity isotopically labeled compounds for scientific use .
The synthesis of D-Alanine-3-13C typically involves the incorporation of the carbon-13 isotope into the D-Alanine structure through various chemical methods. Common techniques include:
Technical parameters such as temperature, pH, and reaction time are critical for optimizing yields during synthesis. The final product is typically purified using chromatographic techniques to ensure high purity suitable for research applications .
D-Alanine-3-13C has a molecular formula of with a molecular weight of approximately 91.09 g/mol. The structure consists of:
The specific labeling at the third carbon atom alters its mass but does not significantly change its chemical properties compared to non-labeled D-Alanine. The presence of the carbon-13 isotope can be detected using NMR spectroscopy, allowing researchers to study its behavior in biological systems .
D-Alanine participates in various biochemical reactions, particularly in protein synthesis and metabolism. Some key reactions include:
The isotope labeling allows for tracing these reactions in metabolic studies, providing insights into pathways involving alanine metabolism and utilization in organisms .
The mechanism of action for D-Alanine involves its role as a building block in protein synthesis and its function in metabolic pathways. It serves as a substrate for enzymes involved in amino acid metabolism, such as alanine aminotransferase, which catalyzes the conversion between alanine and pyruvate.
In bacterial systems, D-Alanine is crucial for cell wall biosynthesis, specifically in the formation of peptidoglycan layers. The enzyme D-alanine:D-alanine ligase uses two molecules of D-Alanine to form dipeptides essential for cross-linking peptidoglycan strands, thus influencing bacterial cell wall integrity .
D-Alanine-3-13C has several scientific applications:
D-Alanine-3-¹³C serves as a critical molecular probe due to the unique and indispensable roles played by its natural counterpart in biological systems. In prokaryotes, D-alanine functions as an essential building block for peptidoglycan biosynthesis—the mesh-like polymer that provides structural integrity to bacterial cell walls. The biochemical pathway involves:
Mycobacterial studies utilizing isotopic labeling have demonstrated that D-cycloserine (an anti-tuberculosis drug) exerts its antibacterial effect through competitive inhibition of Ddl, halting D-alanyl-D-alanine production and consequently peptidoglycan assembly. NMR metabolomics with ¹³C-labeled compounds confirmed that inhibiting Ddl—rather than Alr—represents the primary lethal mechanism against Mycobacterium tuberculosis, as cells accumulate the tripeptide precursor UDP-MurNAc-tripeptide when unable to proceed to pentapeptide synthesis [2].
Beyond peptidoglycan, D-alanine-3-¹³C illuminates modifications to teichoic acids—anionic polymers in Gram-positive bacteria. In Lactobacillus plantarum, D-alanylation of teichoic acids (mediated by the pbpX2-dlt operon) creates crucial recognition patterns for host-microbe communication. Drosophila studies reveal that D-alanylated teichoic acids directly stimulate enterocyte expression of digestive peptidases, thereby promoting juvenile growth during undernutrition. Strains lacking D-alanylation capability fail to activate this host developmental pathway, underscoring this modification's significance in symbiotic physiology [9].
In eukaryotic systems, while D-amino acids are not incorporated into proteins, D-alanine participates in neurological signaling as an agonist at NMDA and glycine receptors. The application of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) methodology using ¹³C-labeled amino acids has revolutionized quantitative proteomics, enabling precise measurement of protein expression and turnover dynamics in mammalian cells. Though primarily utilizing L-amino acids, SILAC studies occasionally employ D-amino acids like D-alanine-3-¹³C to investigate atypical incorporation or specific receptor interactions [5].
Table 1: Microbial Systems Utilizing D-Alanine-3-¹³C in Metabolic Studies
Microorganism | Biological Process Investigated | Key Findings with D-Alanine-3-¹³C |
---|---|---|
Mycobacterium tuberculosis | Peptidoglycan biosynthesis | Confirmed Ddl as primary target of D-cycloserine; revealed UDP-MurNAc-tripeptide accumulation |
Lactobacillus plantarum | Teichoic acid D-alanylation | Identified pbpX2-dlt operon essential for host growth promotion in Drosophila |
Soil microbiota | Amino acid transformation pathways | Quantified preferential incorporation of methyl carbon into Gram-negative bacteria |
Escherichia coli | Biosynthetic pathway analysis | Validated position-specific enrichment in metabolic products |
The strategic incorporation of ¹³C at the C3 position of D-alanine exploits fundamental advantages of stable isotope labeling for probing biological systems:
Anabolic Tracking: The methyl carbon (C3) follows distinct metabolic fates compared to the carboxyl (C1) or α-carbon (C2) positions. Position-specific ¹³C labeling in alanine enables researchers to differentiate between pathways utilizing the intact methyl group versus those involving carbon skeleton rearrangement. Soil microbiome studies demonstrate this exquisitely: when applying position-specifically ¹³C-labeled alanine, the methyl carbon (C3) incorporates preferentially into microbial biomass—especially Gram-negative bacteria—with significantly higher efficiency than the carboxyl carbon, which rapidly loses label as CO₂ through decarboxylation reactions. This discrimination arises because the reduced methyl group serves better as a biosynthetic building block, while the oxidized carboxyl group primarily provides energy [6].
NMR Spectroscopy Enhancement: ¹³C's nuclear spin (I=1/2) makes it ideal for nuclear magnetic resonance spectroscopy. The ¹³C-enriched methyl group in D-alanine-3-¹³C produces a dramatically enhanced NMR signal at approximately 17.5 ppm (for the protonated carbon) with minimal background interference. This enables:
Structural analysis of macromolecular complexes via chemical shift perturbationsMycobacterium studies exemplify this application, where NMR metabolomics with ¹³C-D-alanine revealed unexpected metabolic bypass routes—potentially via transamination of pyruvate using glutamate—that allow mycobacteria to circumvent Alr inhibition during D-cycloserine treatment [2].
Mass Spectrometry Applications: The +3 Da mass shift introduced by D-alanine-3-¹³C₃ creates distinct isotopic clusters in mass spectra, facilitating precise quantification in complex biological matrices. This proves indispensable for:
Table 2: Dynamic Metabolic Information Accessible via D-Alanine-3-¹³C
Analytical Technique | Accessible Metabolic Parameters | Research Application Examples |
---|---|---|
2D ¹H-¹³C HSQC NMR | Real-time substrate utilization rates | Quantified D-alanine incorporation into M. tuberculosis peptidoglycan precursors |
GC/MS or LC-MS | Position-specific metabolic fate | Soil studies tracing methyl carbon incorporation into microbial membrane lipids |
Isotope Ratio MS | Carbon flux through catabolic vs. anabolic pathways | Determination that D-alanine carboxyl carbon lost as CO₂, while C3 conserved in biomass |
FTIR Spectroscopy | Conformational changes in enzyme binding pockets | Detection of D-alanine binding-induced structural shifts in alanine racemase |
The development of ¹³C-labeled amino acids reflects a fascinating convergence of isotopic chemistry, analytical technology, and biological inquiry:
Early Synthetic Methods (1970s-1990s): Initial production of ¹³C-labeled amino acids relied on chemical synthesis routes adapted from classical organic chemistry. The Strecker synthesis—using ¹³C-labeled precursors like K¹³CN or ¹³CH₃CHO—provided the first access to position-specific labeled amino acids but suffered from racemization issues. These challenges proved particularly problematic for D-amino acids like D-alanine, which required expensive chiral separation after synthesis. Meteorite analyses revealed extraterrestrial amino acids, inspiring prebiotic synthesis simulations that generated racemic mixtures including alanine under simulated early-Earth conditions. However, these abiotic methods lacked the stereochemical control necessary for producing enantiomerically pure D-alanine-3-¹³C [3].
Biosynthetic Advancements (1990s-Present): Microbial production emerged as the solution for enantiomerically pure, position-specific labeled compounds. Escherichia coli strains were engineered to efficiently convert precursors like [1-¹³C]lactate or [1,4-¹³C₂]succinate into ¹³C-labeled amino acids. Strategic pathway manipulation enabled preferential enrichment at desired atomic positions. For D-alanine-3-¹³C, this involved leveraging bacterial racemases to convert L-alanine-3-¹³C (produced biosynthetically) to the D-form, achieving enrichment levels approaching 85-90% at the methyl position. This biological approach represented a quantum leap in isotopic purity, stereochemical fidelity, and production efficiency over chemical methods [7].
Analytical Revolution: Parallel advances in NMR and mass spectrometry transformed the applications of ¹³C-labeled amino acids. High-field NMR spectrometers (≥500 MHz) with cryoprobes dramatically improved detection sensitivity for ¹³C, enabling real-time tracking of metabolic fluxes in intact cells using compounds like D-alanine-3-¹³C. Meanwhile, mass spectrometry innovations—especially electrospray ionization (ESI) and tandem MS—allowed precise determination of isotopic incorporation patterns in complex biological samples. The introduction of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) in 2002 marked a paradigm shift, establishing standardized approaches for using ¹³C-labeled amino acids in quantitative proteomics. Though initially focused on L-amino acids in mammalian cells, SILAC principles were later adapted for D-amino acid studies in microbial systems [5] [6].
Contemporary Applications: Modern research leverages D-alanine-3-¹³C in increasingly sophisticated experimental designs:
Table 3: Historical Milestones in ¹³C-Labeled Amino Acid Applications
Time Period | Key Technological Developments | Impact on D-Alanine-3-¹³C Research |
---|---|---|
1970s-1980s | Commercial availability of ¹³C precursors; low-field NMR (≤90 MHz) | Enabled first chemical syntheses of labeled amino acids; limited biological applications due to sensitivity constraints |
1990s | High-field NMR (≥400 MHz); GC-MS systems; recombinant enzyme technology | Biosynthetic production became feasible; first metabolic studies in bacteria using position-specific labeling |
Early 2000s | Cryoprobe NMR; commercial ESI-MS; introduction of SILAC methodology | Quantitative tracking in complex systems; correlation of D-alanine metabolism with proteomic changes |
2010s-Present | High-resolution orbitrap MS; NMR hyperpolarization; microbial imaging MS | Single-cell sensitivity; real-time metabolic flux analysis; spatial mapping of D-alanine incorporation in biofilms and host tissues |
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